N-methyl-4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide
Description
N-methyl-4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a phthalazine core, a piperidine sulfonyl group, and a benzamide moiety.
Properties
Molecular Formula |
C28H29N5O3S |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
N-methyl-4-[[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-yl]amino]benzamide |
InChI |
InChI=1S/C28H29N5O3S/c1-19-10-11-21(18-25(19)37(35,36)33-16-6-3-7-17-33)26-23-8-4-5-9-24(23)27(32-31-26)30-22-14-12-20(13-15-22)28(34)29-2/h4-5,8-15,18H,3,6-7,16-17H2,1-2H3,(H,29,34)(H,30,32) |
InChI Key |
OBTBACHTCLUWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC)S(=O)(=O)N5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of a piperidine derivative, which can be achieved using sulfonyl chlorides under basic conditions.
Coupling with the Benzamide Moiety: The final step involves coupling the phthalazine core with the benzamide moiety through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
N-methyl-4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide
Uniqueness
N-methyl-4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide is unique due to its specific structural features, such as the phthalazine core and the piperidine sulfonyl group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development.
Biological Activity
N-methyl-4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a phthalazine core, a sulfonamide group attached to a piperidine ring, and a benzamide moiety, contributing to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C28H29N5O3S
- Molecular Weight : 515.6 g/mol
- Structural Features :
- Phthalazine core
- Piperidine ring with a sulfonamide group
- Benzamide moiety
Preliminary studies indicate that this compound may interact with specific enzymes and receptors, modulating various biological pathways relevant to disease processes. The unique structural features of this compound suggest selectivity towards certain biological targets, which is crucial for its therapeutic efficacy.
Therapeutic Applications
The compound is being explored for various therapeutic applications, particularly in:
- Cancer Treatment : Initial investigations suggest that it may inhibit tumor cell proliferation and migration. For instance, related compounds have shown promising results in inducing ferroptosis (a form of regulated cell death) in cancer cells by targeting the KEAP1-NRF2-GPX4 axis .
- Anti-inflammatory Effects : The sulfonamide group may confer anti-inflammatory properties, which are critical in managing chronic inflammatory diseases.
Study on Tumor Cell Proliferation
A study investigating the effects of related compounds on tumor cells demonstrated that they inhibited proliferation and migration while inducing cell death through mechanisms involving oxidative stress and ferroptosis. The expression levels of key proteins involved in these pathways were significantly altered following treatment with these compounds, indicating their potential as anti-tumor agents .
Comparative Analysis of Similar Compounds
A comparative analysis was conducted on several structurally similar compounds to understand their biological activities better. The table below summarizes key findings from this analysis:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-5-{4-[4-methyl-3-(piperidin-1-sulfonyl)phenyl]phthalazin-1-y}amino)benzamide | Methoxy group | Variation in substituents affects activity |
| N-(3-aminoquinoxalin2-y)sulfonamide | Quinoxaline structure | Distinct interactions due to different core |
| 5-{2-Methoxyphenol}-2-{[4-(piperidin-sulfonyl)-phenyl]}thiazole | Thiazole core | Different pharmacological properties |
This analysis highlights the diversity within this chemical class and underscores the unique aspects of N-methyl-4-({4-[4-methyl-3-(piperidin-1-sulfonyl)phenyl]phthalazin-1-y}amino)benzamide that may confer specific biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
